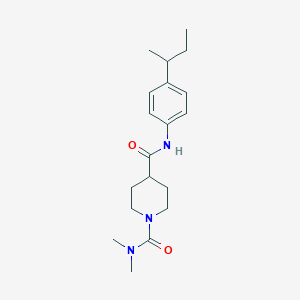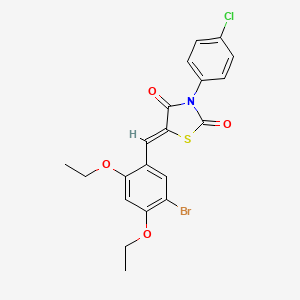![molecular formula C18H21NO2 B5327667 N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5327667.png)
N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide, commonly known as 'N-phenylacetyl-L-prolylglycine ethyl ester' or 'Noopept,' is a synthetic nootropic compound that has gained popularity in recent years due to its cognitive-enhancing effects. Nootropics are substances that are believed to improve cognitive function, memory, creativity, and motivation without causing significant side effects.
作用机制
The exact mechanism of action of Noopept is not fully understood, but it is believed to work by modulating the activity of various neurotransmitter systems in the brain, including acetylcholine, glutamate, and dopamine. Noopept has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Biochemical and Physiological Effects
Noopept has been shown to have several biochemical and physiological effects, including increased cerebral blood flow, antioxidant activity, and anti-inflammatory effects. Noopept has also been shown to increase the levels of several neurotransmitters in the brain, including acetylcholine, glutamate, and dopamine.
实验室实验的优点和局限性
One of the main advantages of Noopept for lab experiments is its high bioavailability and rapid onset of action. Noopept is also relatively safe and well-tolerated, with few reported side effects. However, one limitation of Noopept is that it has a short half-life and may require frequent dosing to maintain its cognitive-enhancing effects.
未来方向
There are several potential future directions for research on Noopept, including:
1. Investigating the long-term effects of Noopept on cognitive function and brain health.
2. Exploring the potential therapeutic applications of Noopept in other neurological disorders, such as multiple sclerosis and epilepsy.
3. Investigating the potential synergistic effects of Noopept with other nootropic compounds.
4. Developing novel Noopept analogs with improved pharmacokinetic and pharmacodynamic properties.
5. Investigating the mechanisms underlying the cognitive-enhancing effects of Noopept to develop new strategies for enhancing brain function.
Conclusion
In conclusion, Noopept is a synthetic nootropic compound that has gained popularity for its cognitive-enhancing effects. Noopept has been extensively studied for its potential therapeutic applications in various neurological disorders, and its mechanism of action is believed to involve modulation of various neurotransmitter systems in the brain. While Noopept has several advantages for lab experiments, further research is needed to fully understand its long-term effects and potential therapeutic applications.
合成方法
Noopept is synthesized by combining phenylacetic acid with N-tert-butoxycarbonyl-L-prolylglycine ethyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The resulting compound is then deprotected using trifluoroacetic acid (TFA) to obtain Noopept.
科学研究应用
Noopept has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Studies have shown that Noopept can improve cognitive function, memory, and learning ability in both healthy individuals and patients with cognitive impairment.
属性
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-7-9-15(10-8-13)11-18(20)19-14(2)16-5-4-6-17(12-16)21-3/h4-10,12,14H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDHELAZCDFIOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC(C)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B5327585.png)
![ethyl 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-imidazole-2-carboxylate](/img/structure/B5327586.png)
![1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5327591.png)
![3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5327596.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B5327601.png)
![1-[3-(2-furyl)propanoyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5327613.png)
![N-(2-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5327622.png)
![5-[4-(dimethylamino)phenyl]-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5327628.png)
![ethyl [5-(2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5327632.png)


![N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide](/img/structure/B5327674.png)
![5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B5327681.png)
![6-ethyl-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5327683.png)